molecular formula C23H19N3O B6078464 2-(4-ethylphenyl)-N-2-pyridinyl-4-quinolinecarboxamide

2-(4-ethylphenyl)-N-2-pyridinyl-4-quinolinecarboxamide

Cat. No. B6078464
M. Wt: 353.4 g/mol
InChI Key: MLICQLCOGAJGJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-ethylphenyl)-N-2-pyridinyl-4-quinolinecarboxamide, also known as EPCQ, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. EPCQ belongs to the class of quinolinecarboxamide derivatives, which have been found to exhibit a wide range of biological activities.

Mechanism of Action

The mechanism of action of 2-(4-ethylphenyl)-N-2-pyridinyl-4-quinolinecarboxamide is not fully understood. However, it has been proposed that 2-(4-ethylphenyl)-N-2-pyridinyl-4-quinolinecarboxamide inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been suggested that 2-(4-ethylphenyl)-N-2-pyridinyl-4-quinolinecarboxamide may modulate the immune response by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
2-(4-ethylphenyl)-N-2-pyridinyl-4-quinolinecarboxamide has been found to exhibit a wide range of biochemical and physiological effects. In vitro studies have shown that 2-(4-ethylphenyl)-N-2-pyridinyl-4-quinolinecarboxamide inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. 2-(4-ethylphenyl)-N-2-pyridinyl-4-quinolinecarboxamide has also been found to inhibit the production of pro-inflammatory cytokines in vitro. In vivo studies have shown that 2-(4-ethylphenyl)-N-2-pyridinyl-4-quinolinecarboxamide has anti-tumor activity in animal models.

Advantages and Limitations for Lab Experiments

2-(4-ethylphenyl)-N-2-pyridinyl-4-quinolinecarboxamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity. 2-(4-ethylphenyl)-N-2-pyridinyl-4-quinolinecarboxamide has been found to exhibit a wide range of biological activities, making it a versatile compound for use in various fields of scientific research. However, there are also limitations to using 2-(4-ethylphenyl)-N-2-pyridinyl-4-quinolinecarboxamide in lab experiments. Its mechanism of action is not fully understood, and its effects may vary depending on the cell type and experimental conditions.

Future Directions

There are several future directions for research on 2-(4-ethylphenyl)-N-2-pyridinyl-4-quinolinecarboxamide. In the field of medicinal chemistry, further studies are needed to elucidate the mechanism of action of 2-(4-ethylphenyl)-N-2-pyridinyl-4-quinolinecarboxamide and to optimize its structure for increased potency and selectivity. In the field of material science, 2-(4-ethylphenyl)-N-2-pyridinyl-4-quinolinecarboxamide can be used as a building block for the synthesis of new materials with unique properties. In addition, further studies are needed to investigate the potential use of 2-(4-ethylphenyl)-N-2-pyridinyl-4-quinolinecarboxamide as an anti-inflammatory agent and its effects on the immune system. Overall, 2-(4-ethylphenyl)-N-2-pyridinyl-4-quinolinecarboxamide has great potential for use in various fields of scientific research, and further studies are needed to fully understand its biological activities and potential applications.

Synthesis Methods

2-(4-ethylphenyl)-N-2-pyridinyl-4-quinolinecarboxamide can be synthesized using a multi-step reaction process. The first step involves the reaction of 4-ethylbenzoyl chloride with 2-aminopyridine to form 2-(4-ethylphenyl)-2-pyridinylcarboxamide. This intermediate product is then reacted with 2-chloroquinoline-4-carboxylic acid to produce 2-(4-ethylphenyl)-N-2-pyridinyl-4-quinolinecarboxamide. The synthesis process has been optimized to increase the yield and purity of 2-(4-ethylphenyl)-N-2-pyridinyl-4-quinolinecarboxamide.

Scientific Research Applications

2-(4-ethylphenyl)-N-2-pyridinyl-4-quinolinecarboxamide has been studied for its potential applications in various fields of scientific research. In the field of medicinal chemistry, 2-(4-ethylphenyl)-N-2-pyridinyl-4-quinolinecarboxamide has been found to exhibit anticancer activity by inhibiting the growth of cancer cells. It has also been studied for its potential use as an anti-inflammatory agent. In the field of material science, 2-(4-ethylphenyl)-N-2-pyridinyl-4-quinolinecarboxamide has been used as a building block for the synthesis of new materials with unique properties.

properties

IUPAC Name

2-(4-ethylphenyl)-N-pyridin-2-ylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O/c1-2-16-10-12-17(13-11-16)21-15-19(18-7-3-4-8-20(18)25-21)23(27)26-22-9-5-6-14-24-22/h3-15H,2H2,1H3,(H,24,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLICQLCOGAJGJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-ethylphenyl)-N-(pyridin-2-yl)quinoline-4-carboxamide

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